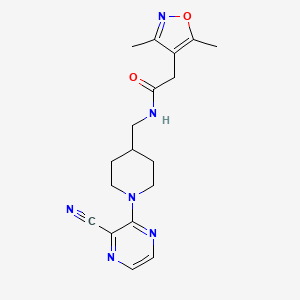

Methyl 2-fluoro-3,5-dinitrobenzoate

Übersicht

Beschreibung

Methyl 2-fluoro-3,5-dinitrobenzoate is a chemical compound with the CAS Number: 367946-80-3 . It has a molecular formula of C8H5FN2O6 and a molecular weight of 244.13 .

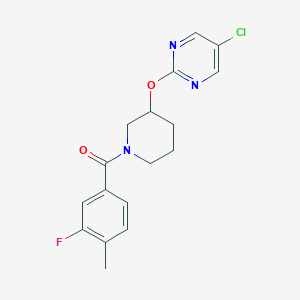

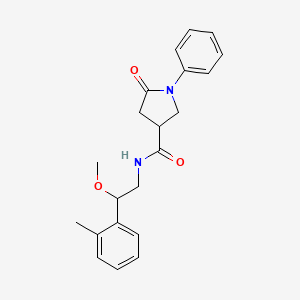

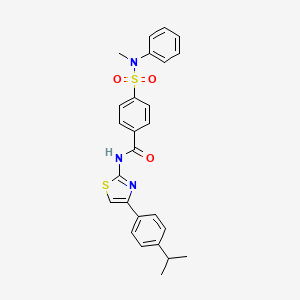

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with nitro (-NO2) groups attached at the 3 and 5 positions and a fluorine atom at the 2 position . The methyl ester group is attached to the carboxyl group of the benzoate core .Wissenschaftliche Forschungsanwendungen

Fluorescence Sensitivity and Specificity in Creatinine Assays

Methyl 2-fluoro-3,5-dinitrobenzoate has been utilized in enhancing the specificity and sensitivity of creatinine assays. A fluorometric assay for creatinine using 3,5-dinitrobenzoate under alkaline conditions has been developed, demonstrating a simple and highly specific method for creatinine determination, with potential applications in kidney function tests (Blass, 1995).

Structural Studies in Crystallography

Research has shown that methyl 3,5-dinitrobenzoate molecules can form simple chains or complex three-dimensional frameworks through specific hydrogen bonding interactions. This is significant for understanding molecular structures and for applications in materials science (Vasconcelos et al., 2006).

Chemical Reactivity and Analytical Chemistry

Studies have demonstrated the reactivity of methyl-3,5-dinitrobenzoate with creatinine, contributing to improved analytical recovery in serum creatinine assays. This showcases its role in enhancing the accuracy of biochemical assays (Parekh & Sims, 1977).

Applications in Biochemistry

Methyl 3,5-dinitrobenzoate has been utilized in the study of methyl-accepting chemotaxis proteins in Bacillus subtilis, identifying glutamic acid as the modified amino acid residue. This highlights its role in understanding protein modifications and signaling pathways in microbiology (Ahlgren & Ordal, 1983).

Coordination Chemistry

The compound has been involved in the synthesis and structure elucidation of Co(II) complexes, revealing its importance in the formation of coordination polymers and self-assembly in three-dimensional structures, which is relevant in the field of coordination chemistry (Pedireddi & Varughese, 2004).

Fluorescent Sensor Development

Research includes the development of a fluorogenic chemosensor using derivatives of methyl 3,5-dinitrobenzoate, demonstrating high selectivity and sensitivity for Al3+ detection. This has potential applications in environmental monitoring and biological imaging (Ye et al., 2014).

Antimicrobial Effectiveness

Methyl 3,5-dinitrobenzoate and its derivatives have been studied for their preservative efficacy, showcasing effectiveness against various microorganisms, indicating its potential use in pharmaceutical formulations and preservative applications (Kumar, 2012).

Wirkmechanismus

Target of Action

Methyl 2-fluoro-3,5-dinitrobenzoate has been studied for its antifungal activity, particularly against strains of Candida albicans Candida albicans is a type of yeast that can cause infections in humans, particularly in immunocompromised individuals .

Mode of Action

It has been suggested that it operates through a multi-target antifungal mechanism of action . This means it likely interacts with multiple targets within the Candida albicans cells to exert its antifungal effects .

Biochemical Pathways

Given its multi-target mode of action, it is plausible that it impacts several pathways within the Candida albicans cells .

Result of Action

This compound has demonstrated inhibitory effects on the growth of all tested strains of Candida albicans, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that the compound has a potent antifungal effect.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been studied in the form of a nanoemulsion, which can enhance its stability and potentially its bioavailability . .

Eigenschaften

IUPAC Name |

methyl 2-fluoro-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWYSHWKVSVXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367946-80-3 | |

| Record name | methyl 2-fluoro-3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)

![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)